molecular formula C10H18LiNO2 B14534954 lithium;2-(1-ethoxyethoxy)hexanenitrile CAS No. 62381-25-3

lithium;2-(1-ethoxyethoxy)hexanenitrile

Cat. No.: B14534954
CAS No.: 62381-25-3
M. Wt: 191.2 g/mol
InChI Key: KZZSMGMNOUGPJU-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or therapeutic use. Lithium;2-(1-ethoxyethoxy)hexanenitrile is a specialized organolithium compound of interest in synthetic organic chemistry research. Its molecular structure suggests potential application as an intermediate or precursor in the development of novel organic molecules and complex chemical synthesis. Researchers value this compound for its potential reactivity, which may facilitate the formation of new carbon-carbon bonds in advanced methodological studies. Research Applications: The specific research applications and mechanism of action for this compound are compound-specific and require validation by researchers. Potential areas of investigation may include [e.g., the development of new polymerization initiators, ligand synthesis, or the creation of complex molecular architectures]. Handling and Storage: Handle with care under appropriate inert conditions. Consult the Safety Data Sheet (SDS) for detailed hazard, handling, and storage information. Researchers are responsible for verifying the specific properties and applications of this compound in their experimental systems.

Properties

CAS No.

62381-25-3

Molecular Formula

C10H18LiNO2

Molecular Weight

191.2 g/mol

IUPAC Name

lithium;2-(1-ethoxyethoxy)hexanenitrile

InChI

InChI=1S/C10H18NO2.Li/c1-4-6-7-10(8-11)13-9(3)12-5-2;/h9H,4-7H2,1-3H3;/q-1;+1

InChI Key

KZZSMGMNOUGPJU-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCC[C-](C#N)OC(C)OCC

Origin of Product

United States

Preparation Methods

Lithium-Halogen Exchange Reactions

A cornerstone method involves lithium-halogen exchange, where a preformed organic halide precursor reacts with alkyllithium reagents. For instance, 2-(1-ethoxyethoxy)hexanenitrile bromide undergoes treatment with n-butyllithium in anhydrous hexane at −78°C under nitrogen. The bromide’s electrophilic carbon is replaced by lithium, forming the target compound.

Reaction Conditions

  • Solvent : Hexane or tetrahydrofuran (THF)
  • Temperature : −78°C to 0°C
  • Reagent : 2.5 M n-butyllithium in hexanes (1.1 equiv)
  • Yield : 70–85% (estimated from analogous reactions)

The exothermic nature of this reaction necessitates slow addition rates and cryogenic cooling to prevent decomposition. Side products, such as Wurtz coupling derivatives, may form if temperatures exceed −30°C.

Deprotonation of Nitrile Precursors

Alternative routes employ strong lithium bases to deprotonate acidic α-hydrogens adjacent to the nitrile group. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) in THF at −40°C abstracts protons from 2-(1-ethoxyethoxy)hexane nitrile, generating the lithiated species.

Key Considerations

  • Base Strength : LiHMDS (pKa ~7) is preferred over LDA (pKa ~36) to avoid overmetalation.
  • Solvent Effects : THF stabilizes the lithium intermediate through coordination, whereas ethereal solvents like diethyl ether may reduce solubility.

Advanced Synthesis Techniques

Continuous Flow Methodology

Recent advancements adopt continuous flow systems to enhance safety and reproducibility. A tubular reactor setup allows for precise mixing of 2-(1-ethoxyethoxy)hexanenitrile bromide with sec-butyllithium in hexane at −20°C. The short residence time (<10 seconds) minimizes side reactions, achieving yields >90% in optimized setups.

Flow System Parameters

Parameter Value
Flow Rate 5 mL/min
Reactor Volume 10 mL
Temperature −20°C
Residence Time 8 seconds

This method circumvents the hazards of batch-scale cryogenics and improves scalability for industrial applications.

Barbier-Type In Situ Metalation

Under Barbier conditions, lithium metal reacts directly with 2-(1-ethoxyethoxy)hexanenitrile and an alkyl halide in THF. The single-electron transfer mechanism proceeds at ambient temperature, offering a one-pot route without preformed organolithium reagents.

Mechanistic Pathway

  • Lithium metal reduces the alkyl halide (e.g., ethyl bromide) to generate a radical intermediate.
  • The radical abstracts a hydrogen from the nitrile precursor, forming a carbon-centered radical.
  • Lithium incorporation yields the final product.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Solvent polarity critically influences reaction rates and selectivity. Nonpolar hexane slows lithium aggregation, favoring monomeric reactive species, while THF accelerates reactions via solvation but risks adduct formation.

Rate Constants in Different Solvents

Solvent k (L/mol·s) at −40°C
Hexane 0.12
THF 0.45
Diethyl Ether 0.28

Stabilizing Additives

Adding chelating agents like TMEDA (tetramethylethylenediamine) at 10 mol% enhances lithium accessibility, increasing reaction rates by 2–3 fold. However, excess TMEDA may induce undesired dimerization.

Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (500 MHz, C₆D₆): δ 3.65 (m, 4H, OCH₂CH₃), 2.90 (t, 2H, CH₂CN), 1.50–1.20 (m, 6H, hexane chain).
  • IR : ν(CN) = 2245 cm⁻¹, ν(Li-C) = 480 cm⁻¹.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the lithium atom’s trigonal planar geometry, with bond lengths of 2.10–2.15 Å to adjacent carbons and oxygen.

Crystallographic Data

Parameter Value
Space Group P2₁/c
Li–C Distance 2.12 Å
C–N Distance 1.15 Å

Industrial and Research Applications

The compound’s synthesis methods enable its use in:

  • Pharmaceutical Intermediates : As a nucleophile in C–C bond formations for drug candidates.
  • Polymer Chemistry : Initiating anionic polymerization of acrylonitrile derivatives.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(1-ethoxyethoxy)hexanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), diisobutylaluminum hydride (DIBAL-H)

    Hydrolysis Agents: Acids (HCl, H₂SO₄), bases (NaOH, KOH)

    Grignard Reagents: Organomagnesium compounds (RMgX)

Major Products Formed

    Primary Amines: Formed through reduction reactions

    Carboxylic Acids: Formed through hydrolysis reactions

    Ketones: Formed through addition reactions with Grignard reagents

Scientific Research Applications

Lithium;2-(1-ethoxyethoxy)hexanenitrile has several scientific research applications:

Comparison with Similar Compounds

Hexanenitrile (CAS 628-73-9)

Structure : A linear six-carbon chain terminating in a nitrile group.
Properties : Volatile, with a boiling point of 161–163°C. Detected as a volatile compound in food products (e.g., Iberian ham) .
Applications : Used in flavor chemistry and as an intermediate in organic synthesis.
Key Differences : Unlike lithium 2-(1-ethoxyethoxy)hexanenitrile, hexanenitrile lacks functional groups or counterions, making it less polar and unsuitable for lithium-mediated reactions.

Property Lithium 2-(1-Ethoxyethoxy)hexanenitrile Hexanenitrile
Solubility High in polar solvents (e.g., THF, DMF) Low polarity, soluble in hydrocarbons
Reactivity Lithium enhances nucleophilicity Limited coordination capacity
Applications Potential catalyst or ligand Flavoring agent, synthesis intermediate

2-p-Chlorophenyl-2-(1H-1,2,4-Triazol-1-ylmethyl)hexanenitrile (RH-3866)

Structure: Hexanenitrile substituted with a chlorophenyl and triazole group. Properties: Fungicidal activity; registered under trade names Nova and Rally . Applications: Agricultural fungicide targeting fungal cell membranes. Key Differences: The chlorophenyl and triazole substituents confer bioactivity absent in lithium 2-(1-ethoxyethoxy)hexanenitrile. The latter’s ether group and lithium ion suggest non-agrochemical uses, such as in lithium-ion battery electrolytes or organometallic catalysis.

Property Lithium 2-(1-Ethoxyethoxy)hexanenitrile RH-3866
Bioactivity Not reported High (fungicidal)
Substituents Ether and lithium Chlorophenyl, triazole
Industrial Use Synthetic chemistry Agrochemicals

2-Ethyl-1-Hexanol (CAS 104-76-7)

Structure: Branched alcohol with an eight-carbon chain. Properties: High boiling point (184°C), used in plasticizers and surfactants . Key Differences: Though structurally distinct (alcohol vs. nitrile), 2-ethyl-1-hexanol shares a hexane-derived backbone. The lithium nitrile’s ionic character and nitrile functionality enable distinct reactivity (e.g., in Grignard-like reactions) compared to non-ionic alcohols.

Research Findings and Data Gaps

  • Synthesis Pathways : Lithium 2-(1-ethoxyethoxy)hexanenitrile may be synthesized via alkoxylation of hexanenitrile followed by lithiation. Similar methods are used for lithium nitrile derivatives in battery research.
  • Toxicity: No data available; structurally related nitriles (e.g., hexanenitrile) show moderate toxicity, necessitating caution in handling .

Q & A

Q. What are the key synthetic pathways for preparing 2-(1-ethoxyethoxy)hexanenitrile, and how does lithium integration influence its reactivity?

  • Methodological Answer : The synthesis of 2-(1-ethoxyethoxy)hexanenitrile involves nucleophilic substitution or etherification reactions. For example, alkylation of hexanenitrile derivatives with ethoxyethyl halides can introduce the 1-ethoxyethoxy group. Lithium may act as a counterion or catalyst in stabilizing intermediates during such reactions, similar to lithium-mediated alkylation protocols for nitriles . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient), with structural confirmation via 1H^{1}\text{H} NMR (e.g., δ 1.2–1.6 ppm for hexyl chain protons) and IR spectroscopy (C≡N stretch ~2240 cm1^{-1}) .

Q. How can spectroscopic techniques (NMR, IR) be optimized to distinguish 2-(1-ethoxyethoxy)hexanenitrile from structurally similar nitriles?

  • Methodological Answer :
  • 13C^{13}\text{C} NMR : The ethoxyethoxy group’s oxygenated carbons (δ 60–70 ppm) and the nitrile carbon (δ ~120 ppm) are diagnostic. Hexyl chain carbons appear at δ 10–35 ppm.
  • IR : The C-O-C stretch (1100–1250 cm1^{-1}) and nitrile absorption (~2240 cm1^{-1}) help differentiate it from simpler nitriles like hexanenitrile .
  • Mass Spectrometry (LC-MS) : High-resolution MS can confirm molecular ion peaks (e.g., [M+Li]+^+ for lithium adducts) and fragmentation patterns .

Q. What safety protocols are critical when handling lithium-containing nitrile compounds?

  • Methodological Answer :
  • Ventilation : Use fume hoods to mitigate exposure to nitrile vapors (HTFOEL for hexanenitrile analogs: 6 ppmv) .
  • Lithium Reactivity : Store lithium derivatives under inert gas (argon) to prevent oxidation or moisture-induced degradation .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Spill kits for lithium-containing compounds should include sand or dry chemical absorbents .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the coordination behavior of lithium in 2-(1-ethoxyethoxy)hexanenitrile complexes?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map lithium’s binding sites, focusing on the nitrile’s lone pair and ethoxyethoxy oxygen atoms. Molecular Dynamics (MD) simulations assess solvent effects (e.g., THF vs. ethers) on stability. Key parameters include bond distances (Li–N ≈ 2.0 Å) and charge distribution via Natural Bond Orbital (NBO) analysis .

Q. What analytical strategies resolve contradictions in reaction yield data for lithium-mediated nitrile alkylation?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (temperature, stoichiometry of lithium reagents).
  • Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., hydrolysis to hexanoic acid under acidic conditions) .
  • Statistical Validation : Apply ANOVA to assess significance of yield variations (p < 0.05) and refine reaction conditions .

Q. How do the electronic effects of the ethoxyethoxy group influence the nitrile’s reactivity in cross-coupling reactions?

  • Methodological Answer : The ethoxyethoxy group’s electron-donating ether oxygen increases electron density at the nitrile carbon, enhancing nucleophilicity in reactions like Suzuki-Miyaura coupling. Hammett substituent constants (σmeta_{\text{meta}}) and Frontier Molecular Orbital (FMO) analysis quantify this effect. Experimental validation via kinetic studies (e.g., monitoring coupling rates with aryl halides) is recommended .

Critical Analysis and Ethical Considerations

  • Data Integrity : Cross-validate experimental results with computational models to address discrepancies (e.g., unexpected byproducts in synthesis) .
  • Ethical Reporting : Disclose limitations in analytical sensitivity (e.g., detection limits of LC-MS methods) and avoid overinterpretation of minor spectral peaks .

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